N-(3-phenylsulfinyl-4-pyridinyl)trifluoromethanesulfonamide
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Overview
Description
N-(3-phenylsulfinyl-4-pyridinyl)trifluoromethanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a phenylsulfinyl group attached to a pyridinyl ring, along with a trifluoromethanesulfonamide moiety
Preparation Methods
The synthesis of N-(3-phenylsulfinyl-4-pyridinyl)trifluoromethanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 3-bromo-4-nitropyridine N-oxide with appropriately substituted phenols, thiophenols, or anilines. This is followed by the reduction of the nitro moiety into the corresponding aminopyridine. The final step involves the condensation of the aminopyridine with trifluoromethanesulfonyl chloride to obtain the desired sulfonamide .
Chemical Reactions Analysis
N-(3-phenylsulfinyl-4-pyridinyl)trifluoromethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfinyl group can yield the corresponding sulfide.
Substitution: The trifluoromethanesulfonamide moiety can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-phenylsulfinyl-4-pyridinyl)trifluoromethanesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Medicine: Its derivatives are being explored for their pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-(3-phenylsulfinyl-4-pyridinyl)trifluoromethanesulfonamide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces the inflammatory response and provides relief from pain and swelling .
Comparison with Similar Compounds
N-(3-phenylsulfinyl-4-pyridinyl)trifluoromethanesulfonamide can be compared with other similar compounds such as:
N-(3-phenoxy-4-pyridinyl)trifluoromethanesulfonamide: This compound has a phenoxy group instead of a phenylsulfinyl group, which affects its reactivity and applications.
N-phenylbis(trifluoromethanesulfonimide): This compound is used as a triflating reagent and has different applications in organic synthesis.
Properties
CAS No. |
833455-61-1 |
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Molecular Formula |
C12H9F3N2O3S2 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-[3-(benzenesulfinyl)pyridin-4-yl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C12H9F3N2O3S2/c13-12(14,15)22(19,20)17-10-6-7-16-8-11(10)21(18)9-4-2-1-3-5-9/h1-8H,(H,16,17) |
InChI Key |
ZQMGNORHKBCQLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=C(C=CN=C2)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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